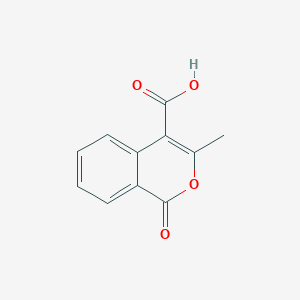

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-1-oxoisochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOBUZRHRZWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493559 | |

| Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16984-81-9 | |

| Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 3-methylphthalic anhydride with an appropriate nucleophile, followed by cyclization to form the isochromene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, using cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isochromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Isocoumarins

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid serves as a crucial intermediate in the synthesis of isocoumarins. Recent studies have demonstrated its utility in rhodium-catalyzed annulation reactions, where it reacts with diazo compounds to form highly functionalized isocoumarins. For instance, a study reported the successful optimization of reaction conditions leading to high yields of various isocoumarin derivatives (up to 87%) using this compound as a starting material .

Table 1: Yields of Isocoumarin Derivatives

| Compound | Yield (%) |

|---|---|

| Isocoumarin A | 87 |

| Isocoumarin B | 79 |

| Isocoumarin C | 81 |

| Isocoumarin D | 65 |

1.2 Multicomponent Reactions

The compound has also been utilized in copper-catalyzed multicomponent reactions, which allow for the efficient assembly of complex molecules. One notable method involves the use of acetyl chloride and o-halobenzoic acids in tandem reactions to yield 3-methyl isocoumarins . This approach highlights the versatility of this compound in synthetic organic chemistry.

Medicinal Chemistry

2.1 Antimicrobial Properties

Research indicates that derivatives of isocoumarins exhibit antimicrobial activity, which can be attributed to their structural features. For example, naturally occurring isocoumarins derived from endophytic fungi have shown promising antibacterial effects against various pathogens . The incorporation of the 3-methyl group in the structure may enhance these biological activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several isocoumarin derivatives, including those derived from this compound, against common bacterial strains. The results demonstrated significant inhibition zones, suggesting potential for development into antimicrobial agents.

Natural Product Research

3.1 Sources and Biosynthesis

Isocoumarins, including this compound, are often isolated from various natural sources such as fungi and plants. Their biosynthesis typically involves polyketide pathways, which are crucial for understanding their ecological roles and potential therapeutic applications .

Table 2: Natural Sources of Isocoumarins

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Isomers and Dihydro Derivatives

- 3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CID 2983547): This compound (C₁₁H₁₀O₄, MW: 206.19 g/mol) shares the same molecular formula as the target compound but features a partially saturated (3,4-dihydro) isochromene ring. Its SMILES (CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O) and InChIKey (XHMJBIRHDOBCBN-UHFFFAOYSA-N) highlight distinct electronic properties compared to the fully aromatic target compound .

Chromene vs. Isochromene Derivatives

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (Compound 9) :

This chromene derivative (C₁₁H₈O₅, MW: 220.18 g/mol) differs in ring orientation; chromenes have a fused benzene and pyran ring with the oxygen at position 1, whereas isochromenes position the oxygen at position 2. The hydroxyl and methyl substituents at positions 7 and 4, respectively, enhance polarity, making it more soluble than the target compound. NMR data (e.g., δ 158.00 ppm for C=O) suggest distinct electronic environments for the ketone group .3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid :

This compound (C₁₇H₁₂O₄, MW: 280.27 g/mol) includes a phenyl group at position 2 and a ketone at position 3. The phenyl group increases lipophilicity, which may enhance membrane permeability in biological systems. It is documented as Flavoxate impurity A , highlighting its role in pharmaceutical quality control .

Phenanthroline-Based Analogs

- 4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid :

This nitrogen-containing heterocycle (C₁₃H₈N₂O₃, MW: 240.21 g/mol) incorporates two pyridine rings fused with a benzene ring. The phenanthroline system enables metal coordination, differentiating it from isochromene derivatives in applications like catalysis or chelation therapy. Its higher molecular weight and LogP (1.89) reflect increased hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Biological Relevance : Phenyl-substituted analogs (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) are prioritized in drug impurity profiling due to their structural resemblance to APIs .

- Synthetic Utility : Moderate yields (65–75%) in chromene-3-carboxylic acid synthesis suggest that electron-donating groups (e.g., methoxy) may stabilize intermediates, a strategy applicable to optimizing the target compound’s synthesis .

Biological Activity

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid, a compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its isochromene structure, which includes a carbonyl group and a carboxylic acid functional group. Its IUPAC name is this compound, and it can be represented by the following SMILES notation: O=C1C2=C(C=CC=C2)C(C(O)=O)=C(C)O1 .

Mechanisms of Biological Activity

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with various molecular targets, potentially inhibiting specific enzymes or disrupting cellular signaling pathways. Such interactions could lead to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to inhibit the growth of various bacterial strains. For instance, studies have shown that compounds with similar structural features possess notable antibacterial properties, suggesting that this compound may share these characteristics .

Anticancer Activity

In the context of cancer research, preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The compound's unique structure allows it to potentially interfere with critical pathways involved in tumor growth and survival. Specific case studies have demonstrated its efficacy against certain cancer cell lines, although further detailed investigations are required to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Carboxy-1H-3-methyl-2-benzopyran-1-one | Similar isochromene structure but different substitution | Antimicrobial, Anticancer |

| 4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid | Different substitution pattern | Antimicrobial |

These comparisons highlight how variations in chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into potential applications for this compound:

- Anticancer Activity : A study indicated that compounds derived from isochromenes showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for derivatives like 3-methyl-1-oxo- .

- Antimicrobial Efficacy : Research involving structurally similar compounds demonstrated effective inhibition against bacterial strains, supporting the hypothesis that 3-methyl derivatives may exhibit similar antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. A typical procedure involves refluxing equimolar quantities of the aldehyde precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) with reactive intermediates (e.g., thiazolidinones) under reflux for 2–5 hours. The precipitate is filtered, washed with acetic acid, and recrystallized from a DMF/acetic acid mixture to achieve purity .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl group at the 3-position and the carboxylic acid functionality. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) validates the molecular weight (327.42 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest that prolonged exposure to humidity or elevated temperatures may degrade the carboxylic acid group. Use desiccants and inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer : Yield optimization requires adjusting reaction parameters:

- Temperature : Prolonged reflux (5–6 hours) improves cyclization but risks decomposition.

- Molar Ratios : A slight excess (1.1 equiv) of the aldehyde precursor enhances condensation efficiency.

- Purification : Recrystallization from a DMF/acetic acid mixture (1:3 v/v) removes unreacted intermediates .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or tautomerism. Solutions include:

- Repurification : Column chromatography with silica gel (eluent: ethyl acetate/hexane).

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Control Experiments : Synthesize derivatives with selective substitutions to isolate spectral contributions .

Q. How does the methyl group at the 3-position influence the compound’s reactivity and biological activity compared to analogs?

- Methodological Answer : The methyl group introduces steric hindrance, reducing electrophilic substitution at the 3-position. In bioactivity studies, it enhances membrane permeability, as seen in analogs like 3-Methyloxane-4-carboxylic acid, which show improved antibacterial activity (MIC: 8 µg/mL against S. aureus) compared to non-methylated analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to bacterial enzymes .

Q. What experimental designs are recommended for evaluating the compound’s interactions with biomolecules?

- Methodological Answer :

- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using spectrophotometric methods (e.g., NADH oxidation for dehydrogenase targets).

- Spectroscopic Binding Studies : Fluorescence quenching or Surface Plasmon Resonance (SPR) to quantify binding constants (Kd).

- Molecular Dynamics Simulations : AMBER or GROMACS to model hydrogen bonding and hydrophobic interactions with protein active sites .

Comparative Analysis of Structural Analogs

Q. How do structural analogs of this compound differ in reactivity and application?

- Methodological Answer : A comparative study of analogs reveals:

| Compound Name | Structural Feature | Unique Reactivity/Application |

|---|---|---|

| 3-Methyloxane-4-carboxylic acid | Oxane ring | Higher thermal stability (mp: 145°C) |

| 3-Methyl-2-oxopropanoic acid | Ketone group | Enhanced α-C electrophilicity for SN2 |

| 4-Hydroxy-3-methyl analog | Hydroxyl substituent | Chelates metal ions in catalytic studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.